molecular formula C9H6ClN B121035 2-Chloroquinoline CAS No. 612-62-4

2-Chloroquinoline

Cat. No.: B121035
CAS No.: 612-62-4
M. Wt: 163.6 g/mol
InChI Key: OFUFXTHGZWIDDB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroquinoline can be synthesized through several methods. One common method involves the reaction of vinylaniline with phosgene . Another method is the Vilsmeier-Haack reaction, which uses Vilsmeier reagent (a combination of dimethylformamide and phosphorus oxychloride) to convert acetanilides into this compound-3-carbaldehydes . This reaction typically involves heating the reactants in a suitable solvent such as phosphoryl chloride .

Industrial Production Methods

Industrial production of this compound often employs the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Catalysts such as copper salts and ligands like proline can be used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Chloroquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium chloride, triethylamine, triphenylphosphine, and various solvents such as acetonitrile . Reaction conditions often involve heating and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with phenylacetylene yields 2-(phenylethynyl)quinoline-3-carbaldehyde .

Properties

IUPAC Name

2-chloroquinoline
Source PubChem
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InChI

InChI=1S/C9H6ClN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OFUFXTHGZWIDDB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
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DSSTOX Substance ID

DTXSID8060612
Record name Quinoline, 2-chloro-
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Molecular Weight

163.60 g/mol
Source PubChem
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Physical Description

Off-white solid; mp = 34-37 deg C; [Alfa Aesar MSDS]
Record name 2-Chloroquinoline
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Vapor Pressure

0.00508 [mmHg]
Record name 2-Chloroquinoline
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CAS No.

612-62-4
Record name 2-Chloroquinoline
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Synthesis routes and methods

Procedure details

To 13.25 g (69.7 mmol) of 4-hydroxy-3-nitroisoquinoline was added 120 mL of phosphorous trichloride. After the mixture had been refluxed for 3 hours, 80 mL of POCl3 was distilled out. The remaining solution was poured onto approximately 150 g of crushed ice. The resulting solid was filtered and recrystallized from ethanol to give 6.2 g (42.5%) of the chioroquinoline as yellow needles: mp 103-104° C. (lit mp 108-109° C.); 1H-NMR (DMSO-d6, 200 MHz) δ 9.20 (s, 1H), 8.5 (d, 1H) 8.30 (d, 1H), 7.8 (m, 2H); IR (KBr) 1530 (s, NO2), 1344 (s, NO2) cm−1.
Quantity
13.25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Yield
42.5%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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